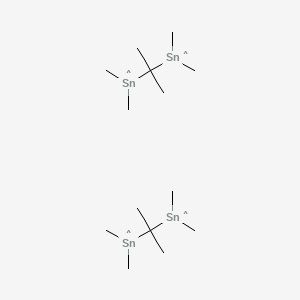
CID 85400473
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 85400473” is a chemical entity registered in the PubChem database
Métodos De Preparación
Industrial Production Methods: Industrial production methods for CID 85400473 would typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions: CID 85400473 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions depend on the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products.
Aplicaciones Científicas De Investigación
CID 85400473 has potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent or as a tool for studying biological processes. In industry, it could be used in the production of materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of CID 85400473 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the chemical structure of the compound and its functional groups. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to a biological effect.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to CID 85400473 can be identified based on their chemical structure and properties. These compounds may share similar functional groups or molecular frameworks.
Uniqueness: this compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. This uniqueness may contribute to its specific applications and potential advantages in scientific research and industrial processes.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical properties and potential applications make it a valuable subject of study. Further research and development can uncover more details about its synthesis, reactions, and applications, contributing to advancements in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C14H36Sn4 |
|---|---|
Peso molecular |
679.3 g/mol |
InChI |
InChI=1S/2C3H6.8CH3.4Sn/c2*1-3-2;;;;;;;;;;;;/h2*1-2H3;8*1H3;;;; |
Clave InChI |
QLTANHLSSHLOJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)([Sn](C)C)[Sn](C)C.CC(C)([Sn](C)C)[Sn](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


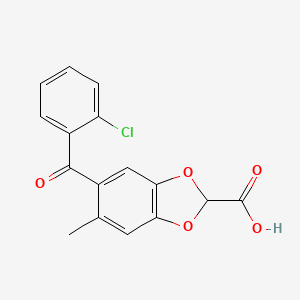
![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)
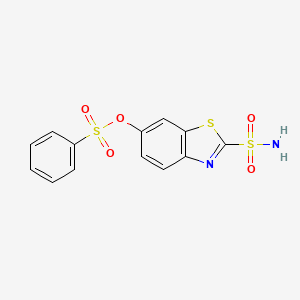
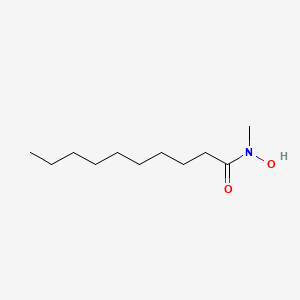
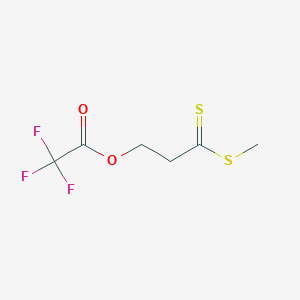
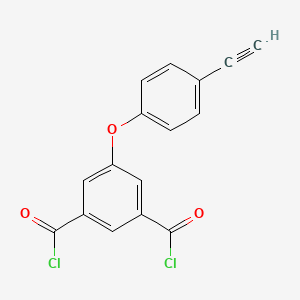
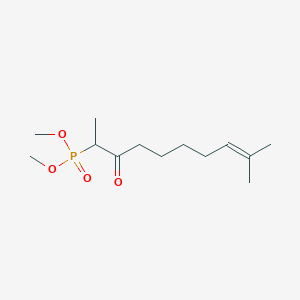
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)
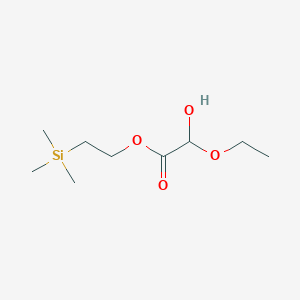
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)
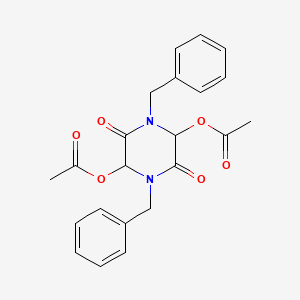
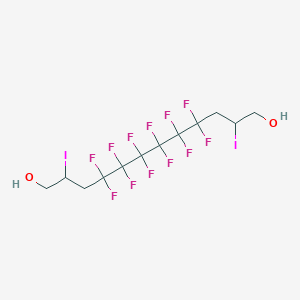

![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)
